ent-Calindol Amide

描述

ent-Calindol Amide is a chemical compound with the molecular formula C21H18N2O and a molecular weight of 314.38 g/mol . It is an intermediate in the preparation of ent-Calindol and is primarily used for research purposes .

Synthetic Routes and Reaction Conditions:

Electrosynthesis: One of the greener methods for synthesizing amides, including this compound, involves electrosynthesis.

One-Pot Condensation: Another method involves the one-pot condensation of carboxylic acids and amines mediated by titanium tetrachloride in pyridine at 85°C.

Industrial Production Methods:

- The industrial production of this compound typically involves the activation of carboxylic acids into reactive acylating intermediates, which then react with suitable amines .

Types of Reactions:

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions due to the presence of the amide group.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

科学研究应用

Modulation of Calcium-Sensing Receptor

Ent-Calindol Amide has been studied for its role as a calcimimetic agent, which enhances the activity of the calcium-sensing receptor (CaSR). This receptor is crucial in maintaining calcium homeostasis in the body. Research indicates that this compound can potentiate CaSR activation, leading to various physiological effects:

- Increased Calcium Absorption : By enhancing CaSR activity, this compound may improve calcium absorption in the intestines, potentially benefiting individuals with calcium deficiency.

- Bone Health : The modulation of CaSR could also play a role in bone remodeling and health, making it a candidate for treating osteoporosis.

Potential Anticancer Properties

Recent studies have explored the anticancer potential of this compound. The compound's ability to modulate signaling pathways linked to cell proliferation and apoptosis has been investigated:

- Case Study: Breast Cancer : A study demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through CaSR-mediated pathways. This suggests a possible therapeutic role in cancer treatment.

- Mechanism of Action : The compound's interaction with CaSR may lead to altered intracellular calcium levels, affecting cancer cell survival and proliferation.

Neurological Implications

This compound’s effects on calcium signaling also extend to neurological applications:

- Neuroprotective Effects : Research indicates that modulation of calcium signaling can protect against neurodegenerative diseases. This compound may offer neuroprotection by stabilizing calcium levels within neurons.

- Case Study: Alzheimer's Disease : Preliminary findings suggest that this compound could mitigate neuroinflammation associated with Alzheimer’s disease through its action on CaSR.

Table 1: Summary of Research Findings on this compound

Table 2: Case Studies Involving this compound

作用机制

The mechanism of action of ent-Calindol Amide involves its interaction with specific molecular targets and pathways. The compound’s amide group plays a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways are still under investigation, but it is known to participate in various chemical reactions due to its functional groups .

相似化合物的比较

ent-Calindol Amide-13C: A labeled analogue of this compound used for research purposes.

Other Amides: Similar compounds include other amides with different substituents on the nitrogen or carbon atoms.

Uniqueness:

生物活性

Ent-Calindol Amide, a derivative of the indole family, has garnered attention for its potential biological activities, particularly in oncology. This article reviews the synthesis, biological effects, and mechanisms of action of this compound, supported by data tables and case studies.

Synthesis of this compound

This compound is synthesized through the reaction of an amine functional group with a carboxyl functional group, resulting in an amide linkage. The synthetic pathway typically involves the following steps:

- Preparation of Indole Derivative : The starting material is often an indole or its derivatives.

- Formation of Amide Linkage : The reaction with a suitable carboxylic acid leads to the formation of the amide bond.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines while showing selectivity towards malignant cells over normal cells.

- Cell Lines Tested : The compound was tested on several cancer cell lines including HT29 (colorectal adenocarcinoma), HeLa (cervical cancer), MCF7 (breast cancer), and PC3 (prostate cancer).

- IC50 Values : The half-maximal inhibitory concentration (IC50) values were determined to assess potency.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HT29 | 0.31 | High |

| HeLa | 25 | Moderate |

| MCF7 | 0.84 | High |

| PC3 | 0.39 | High |

| I407 (normal intestinal) | 63 | Low |

The results indicate that this compound is particularly effective against HT29 and MCF7 cells, with low toxicity towards normal intestinal cells (I407), suggesting a favorable therapeutic window for its application in cancer treatment .

The biological activity of this compound appears to be mediated through several mechanisms:

- Induction of Apoptosis : Studies show that treatment with this compound leads to upregulation of pro-apoptotic genes such as Bax and CDKN1A, indicating its role in promoting apoptosis in cancer cells .

- Cell Cycle Arrest : The compound disrupts cell cycle progression, particularly at the G1 phase, which contributes to its antiproliferative effects.

- Molecular Docking Studies : Computational analyses suggest that this compound may interact with specific receptors involved in cancer cell signaling pathways, enhancing its therapeutic efficacy .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Study on HT29 Cells : A study demonstrated that treatment with this compound significantly reduced cell viability in HT29 cells compared to untreated controls, confirming its potential as an anticancer agent.

- Gene Expression Analysis : Following treatment with the compound, gene expression profiling revealed significant changes in genes associated with apoptosis and cell cycle regulation .

属性

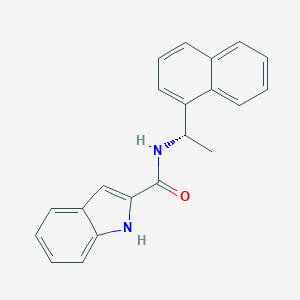

IUPAC Name |

N-[(1S)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXUKYDIQFPOCY-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650761 | |

| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217835-51-2 | |

| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。